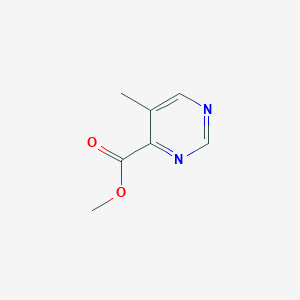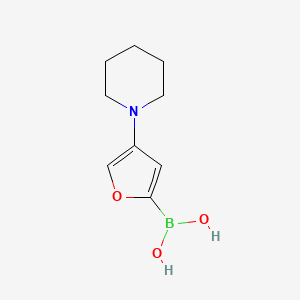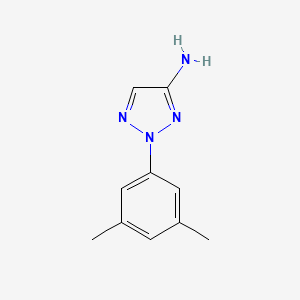
3-(4-Aminophenyl)thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenyl)thiophene-2-carbonitrile is a heterocyclic compound that contains both a thiophene ring and an aminophenyl group
Preparation Methods
The synthesis of 3-(4-Aminophenyl)thiophene-2-carbonitrile can be achieved through several methods. One common synthetic route involves the condensation of 4-aminobenzonitrile with thiophene-2-carboxaldehyde under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
3-(4-Aminophenyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as bromine or chlorine, leading to halogenated derivatives.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.
Scientific Research Applications
3-(4-Aminophenyl)thiophene-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
3-(4-Aminophenyl)thiophene-2-carbonitrile can be compared with other similar compounds, such as:
Thiophene-2-carbonitrile: Lacks the aminophenyl group, resulting in different reactivity and applications.
4-Aminobenzonitrile: Lacks the thiophene ring, leading to different chemical properties and uses.
3-(4-Methylphenyl)thiophene-2-carbonitrile:
The presence of both the aminophenyl group and the thiophene ring in this compound makes it unique and versatile for various applications in research and industry.
Properties
Molecular Formula |
C11H8N2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-(4-aminophenyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C11H8N2S/c12-7-11-10(5-6-14-11)8-1-3-9(13)4-2-8/h1-6H,13H2 |
InChI Key |
POUABRGUJRFAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13323260.png)





![2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13323303.png)


![1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea](/img/structure/B13323321.png)

![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13323333.png)


